2-Chloro-6-(methylthio)benzenemethanol
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Overview
Description
2-Chloro-6-(methylthio)benzenemethanol is an organic compound with the molecular formula C8H9ClOS and a molecular weight of 188.68 g/mol . This compound is characterized by the presence of a chloro group, a methylthio group, and a benzenemethanol moiety. It is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(methylthio)benzenemethanol typically involves the chlorination of 6-(methylthio)benzenemethanol. This reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position on the benzene ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-(methylthio)benzenemethanol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 6-(methylthio)benzenemethanol.
Substitution: Formation of substituted benzenemethanol derivatives.
Scientific Research Applications
2-Chloro-6-(methylthio)benzenemethanol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: As a precursor in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(methylthio)benzenemethanol involves its interaction with specific molecular targets. The chloro and methylthio groups play a crucial role in its binding affinity and reactivity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The pathways involved include nucleophilic substitution and oxidation-reduction reactions .
Comparison with Similar Compounds
- 2-Chloro-6-(methylthio)phenol
- 2-Chloro-6-(methylthio)benzaldehyde
- 2-Chloro-6-(methylthio)benzoic acid
Comparison: 2-Chloro-6-(methylthio)benzenemethanol is unique due to the presence of the benzenemethanol moiety, which imparts distinct chemical properties compared to its analogs. For instance, 2-Chloro-6-(methylthio)phenol lacks the methanol group, affecting its solubility and reactivity. Similarly, 2-Chloro-6-(methylthio)benzaldehyde and 2-Chloro-6-(methylthio)benzoic acid have different functional groups, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
(2-chloro-6-methylsulfanylphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClOS/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOOEIYIUANSRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC=C1)Cl)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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